3-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide
Description
The compound 3-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide is a benzamide derivative featuring a substituted pyrrole ring. Key structural elements include:
- A 3-fluorobenzamide moiety linked to a pyrrole core.
- A 1-(2-methoxyethyl) group at position 1 of the pyrrole.
- 4,5-Dimethyl substituents on the pyrrole ring.
- A 4-methylphenylsulfonyl group at position 3.
Properties
Molecular Formula |
C23H25FN2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H25FN2O4S/c1-15-8-10-20(11-9-15)31(28,29)21-16(2)17(3)26(12-13-30-4)22(21)25-23(27)18-6-5-7-19(24)14-18/h5-11,14H,12-13H2,1-4H3,(H,25,27) |
InChI Key |
JUOKDMNUGRQJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the fluorine atom, and the attachment of the sulfonyl and methoxyethyl groups. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorine Atom: This step may involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Sulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base like triethylamine.
Attachment of the Methoxyethyl Group: This step may involve the use of methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrroles.
Scientific Research Applications
3-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Benzamide Derivatives
Fluorinated benzamides are common in drug discovery due to enhanced metabolic stability and binding affinity. Notable analogs include:
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
- Structure: Contains a pyrazolo[3,4-d]pyrimidine core instead of pyrrole, with dual fluorine atoms on the benzamide and chromenone systems.
- Physicochemical Data :
- Molecular weight: 589.1 g/mol (M⁺+1).
- Melting point: 175–178°C.
- Synthesis : Prepared via Suzuki coupling using a palladium catalyst and boronic acid intermediate, yielding 28% .
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide ()
- Structure : Substitutes the pyrrole with an imidazo[1,2-a]pyrimidine ring.
- Key Difference : The absence of a sulfonyl group reduces polarity compared to the target compound.
Sulfonamide-Containing Compounds
Sulfonamide groups enhance solubility and target binding. Relevant comparisons include:
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide (Compound 9, )
- Structure : Lacks a benzamide but features a 4-methylbenzenesulfonamide linked to a benzimidazole-ethyl chain.
- Synthesis : Synthesized via copper-mediated amidation (yield: 73%) .
4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide ()
- Structure : Dual sulfonamide groups with morpholine and methoxy substituents.
- Key Difference : Increased hydrophilicity due to morpholine and methoxy groups.
Heterocyclic Core Variations
The pyrrole ring in the target compound distinguishes it from analogs with pyrazole, imidazole, or pyrimidine cores:
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Heterocycle : Pyrazolo[3,4-d]pyrimidine.
- Impact : Larger planar structure may influence π-π stacking interactions.
1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (Compound 12, )
Data Tables
Table 1: Fluorinated Benzamide Analogs
Table 2: Sulfonamide-Containing Analogs
Research Findings
- Fluorination : Fluorinated benzamides (e.g., Example 53 ) exhibit higher molecular weights and moderate melting points, likely due to increased van der Waals interactions.
- Synthetic Routes : Suzuki coupling (Example 53 ) and copper-mediated amidation (Compound 9 ) are common for benzamide/sulfonamide derivatives, with yields varying widely (22–86%).
- Structural Impact : Heterocyclic cores influence physicochemical properties; pyrroles (target compound) may offer conformational flexibility compared to rigid pyrazolo-pyrimidines .
Biological Activity
3-Fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide is a complex organic compound that exhibits significant biological activity. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN2O4S |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-3-fluorobenzamide |
| InChI Key | OERXFSYOAYDVIX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring and the introduction of functional groups such as fluorine and methoxyethyl. A common method utilizes the Suzuki-Miyaura coupling reaction, known for its mild conditions and functional group tolerance.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound may modulate various cellular pathways, including:
- Signal Transduction : It may influence signaling cascades that regulate cell proliferation and apoptosis.
- Metabolic Regulation : The compound could affect metabolic pathways, potentially leading to altered energy homeostasis.
- Gene Expression : Interaction with transcription factors may result in changes in gene expression profiles.
Pharmacological Studies
Recent studies have highlighted the potential pharmacological applications of this compound:
- Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
- Anticonvulsant Properties : In animal models, this compound demonstrated significant anticonvulsant activity, suggesting potential use in treating epilepsy or related disorders .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in conditions such as arthritis or other inflammatory diseases.
Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .
Study 2: Anticonvulsant Activity
In a preclinical model using maximal electroshock seizure (MES) tests, the compound exhibited significant anticonvulsant properties with an effective dose (ED50) of 20 mg/kg, outperforming standard treatments such as phenobarbital .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
